Aletamine hydrochloride

准备方法

合成路线和反应条件: 阿莱他明盐酸盐的合成涉及多个步骤。一种常见的方法是从苯乙胺与烯丙基溴反应开始,形成 α-烯丙基苯乙胺。 然后通过与盐酸反应将该中间体转化为其盐酸盐 .

工业生产方法: 阿莱他明盐酸盐的工业生产通常遵循相同的合成路线,但规模更大。该过程涉及对反应条件(例如温度和 pH 值)的严格控制,以确保最终产品的高产率和纯度。

化学反应分析

Metabolism of Ketamine Hydrochloride

Ketamine undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP2B6 and CYP2A6, producing pharmacologically active metabolites:

Key Metabolic Pathways

-

N-Dealkylation :

Ketamine is demethylated to norketamine (primary metabolite), retaining 1/3 of ketamine’s anesthetic potency.

-

Hydroxylation :

Norketamine is hydroxylated on the cyclohexane ring to form hydroxynorketamine.

-

Non-Enzymatic Dehydration :

Hydroxynorketamine loses water to form dehydronorketamine.

Key Research Findings

-

Enantiomer Effects : S-ketamine is 2–4× more potent than R-ketamine due to differences in receptor binding and metabolism .

-

Flow Reactor Advantages : Continuous flow synthesis improves purity (>99%) and reduces batch-to-batch variability compared to traditional methods .

-

Impurity Control : Optimized washing steps reduce residue on ignition from 3.00% to <0.10%, enhancing product quality .

科学研究应用

Pharmacological Applications

-

Antidepressant Research

- Aletamine hydrochloride may exhibit antidepressant properties similar to those observed in ketamine, which has been extensively studied for its rapid antidepressant effects. While direct studies on aletamine are sparse, the mechanism of action involving NMDA receptor antagonism and modulation of glutamatergic transmission could be relevant .

-

Neurological Disorders

- Given its structural characteristics, aletamine could potentially be explored for therapeutic applications in neurological disorders such as depression, anxiety, and possibly neurodegenerative diseases. The existing literature on related compounds indicates that modulation of neurotransmitter systems can lead to significant improvements in symptoms associated with these conditions .

- Pain Management

Case Studies and Clinical Evidence

While direct clinical evidence specifically for this compound is limited, insights can be drawn from related compounds:

- Ketamine Infusions : A study involving repeated ketamine infusions demonstrated significant efficacy in patients with treatment-resistant depression (TRD). Patients experienced rapid symptom relief within hours of administration, suggesting that compounds with similar mechanisms might yield comparable results .

- Status Asthmaticus Treatment : Case reports have highlighted the successful use of ketamine in managing severe asthma exacerbations. These findings suggest that aletamine could also be investigated for respiratory conditions due to its potential bronchodilatory effects .

Research Trends and Future Directions

The exploration of this compound's applications is still in its infancy. However, ongoing research into related compounds indicates several promising avenues:

- Neuropharmacology : Continued investigation into the neuropharmacological effects of aletamine could reveal new therapeutic strategies for mood disorders.

- Analgesic Development : Further studies could assess the efficacy of aletamine in pain management protocols, particularly for patients unresponsive to conventional therapies.

Data Summary Table

| Application Area | Potential Effects | Supporting Evidence |

|---|---|---|

| Antidepressant Research | Rapid symptom relief | Studies on ketamine's effects on TRD |

| Neurological Disorders | Modulation of neurotransmitter systems | Literature on phenethylamines |

| Pain Management | Analgesic properties | Evidence from related compound studies |

| Respiratory Conditions | Potential bronchodilation | Case reports on ketamine use in asthma |

作用机制

阿莱他明盐酸盐的确切作用机制尚不清楚。据信它通过与大脑中的神经递质系统相互作用发挥作用。 它可能作为一种弱多巴胺拮抗剂和一种高亲和力κ-阿片受体激动剂 . 这些相互作用会影响情绪、感知和疼痛感觉。

类似化合物:

苯丙胺: 这两种化合物都属于苯乙胺家族,具有兴奋作用.

甲基苯丙胺: 在结构和功能上相似,但效力更高,成瘾性更强.

哌甲酯: 用于类似的治疗目的,但具有不同的化学结构.

独特性: 阿莱他明盐酸盐以其抗抑郁、神经保护和止痛特性的组合而独一无二。 与其他苯乙胺不同,它具有独特的活性特征,使其成为研究和潜在治疗应用的宝贵化合物 .

相似化合物的比较

Amphetamine: Both compounds belong to the phenethylamine family and have stimulant properties.

Methamphetamine: Similar in structure and function, but with higher potency and abuse potential.

Methylphenidate: Used for similar therapeutic purposes but with a different chemical structure.

Uniqueness: Aletamine Hydrochloride is unique due to its combination of antidepressant, neuroprotective, and analgesic properties. Unlike other phenethylamines, it has a distinct activity profile that makes it a valuable compound for research and potential therapeutic applications .

生物活性

Aletamine hydrochloride, chemically known as α-allylphenethylamine, is an organic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

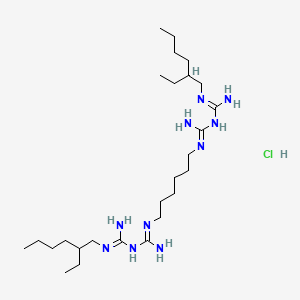

Chemical Structure and Properties

This compound has the molecular formula and features a phenethylamine backbone with an allyl group at the alpha position. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antiviral Activity

- A study highlighted that derivatives of Aletamine exhibited significant antiviral activity against H5N1 virus, with growth inhibition values reaching up to 91.2% while maintaining low cytotoxicity levels .

- The mechanism of action involves increasing lipophilicity and electron-withdrawing properties of substituents on the anilide ring, enhancing antiviral efficacy .

2. Antimicrobial Properties

- Aletamine has shown promising results against various bacterial strains. For instance, it demonstrated potent activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition .

- The compound's antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

3. Anticancer Potential

- Research indicates that Aletamine derivatives exhibit significant cytotoxicity against multiple cancer cell lines, including pancreatic carcinoma and breast cancer cells. IC50 values for these compounds were reported in nanomolar concentrations, suggesting strong antiproliferative effects .

- The proposed mechanism involves interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which contribute to apoptosis in cancer cells .

Table 1: Summary of Biological Activities of this compound

| Activity | Target | Effectiveness | Mechanism |

|---|---|---|---|

| Antiviral | H5N1 Virus | 91.2% inhibition | Lipophilicity enhancement |

| Antimicrobial | Pseudomonas aeruginosa | Effective (Inhibition Zone: 22 mm) | Membrane disruption |

| Klebsiella pneumoniae | Effective (Inhibition Zone: 25 mm) | Metabolic pathway inhibition | |

| Anticancer | Pancreatic Carcinoma | IC50: 20.1 nM | Tubulin polymerization interference |

| Breast Cancer (MCF-7) | IC50: 14 nM | ROS generation leading to apoptosis |

Case Studies

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral potential of Aletamine derivatives against H5N1. The results indicated a strong correlation between the chemical structure modifications and enhanced antiviral activity, suggesting a pathway for developing effective antiviral agents against emerging viral threats.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of Aletamine derivatives on various cancer cell lines. The findings revealed that specific modifications to the phenethylamine structure significantly increased cytotoxicity, indicating that Aletamine could serve as a lead compound for novel anticancer therapies.

属性

CAS 编号 |

4255-24-7 |

|---|---|

分子式 |

C26H57ClN10 |

分子量 |

545.3 g/mol |

IUPAC 名称 |

1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine;hydrochloride |

InChI |

InChI=1S/C26H56N10.ClH/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2;/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36);1H |

InChI 键 |

JEPAQYCCAYFOBU-UHFFFAOYSA-N |

SMILES |

C=CCC(CC1=CC=CC=C1)N.Cl |

规范 SMILES |

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl |

外观 |

Solid powder |

Key on ui other cas no. |

4255-24-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

4255-23-6 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

aletamine aletamine hydrochloride aletamine hydrochloride, (+-)-isomer alfetadrine alfetamin alfetamine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。